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Compound of Interest

Compound Name: Bilr 355

Cat. No.: B1667070

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary research on the
efficacy of Bilr 355, a second-generation non-nucleoside reverse transcriptase inhibitor
(NNRTI). The document synthesizes available preclinical and clinical data, details experimental
methodologies, and visualizes key biological pathways to offer a thorough understanding of this
investigational compound.

Data Presentation: In Vitro Efficacy of Bilr 355 BS

The in vitro antiviral activity of Bilr 355 BS has been evaluated against both wild-type and a
range of NNRTI-resistant HIV-1 strains. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of Bilr 355 BS against Wild-Type and NNRTI-Resistant HIV-1
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Fold Change (FC)

Virus Strain EC50 (ng/mL) EC50 (nM) .
vs. Wild-Type

Wild-Type (NL4-3) 0.26 0.54 1.0

Common NNRTI-

Resistant Mutants

K103N 15-13 3.1-27.2 ~6 - 50

Y181C 15-13 3.1-27.2 ~6 - 50
K103N/Y181C 1.5-13 3.1-27.2 ~6-50

Data sourced from presentations at the 12th Conference on Retroviruses and Opportunistic
Infections (CROI) 2005, Abstract 558 by Bonneau and colleagues, and a 2008 publication in
Antimicrobial Agents and Chemotherapy by Huang et al.[1][2]

Table 2: Activity of Bilr 355 BS against a Panel of NNRTI-Resistant Clinical Isolates

. . . Percentage of Isolates with FC < 10 to Bilr
Resistance Profile of Clinical Isolates

355 BS
Randomly selected NNRTI-resistant viruses

63%
(n=225)
Isolates with a single NNRTI-associated

88%

mutation (n=76)

Data from the PhenoSense assay performed on clinical isolates, as presented at CROI 2005
(Abstract 558).

Experimental Protocols

In Vitro Antiviral Activity Assessment (PhenoSense™
Assay)

The in vitro antiviral activity of Bilr 355 BS against HIV-1 was determined using the
PhenoSense™ HIV drug susceptibility assay. This recombinant virus assay provides a direct
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and quantitative measure of drug susceptibility.
Methodology:

» Viral RNA Isolation and Amplification: Protease (PR) and reverse transcriptase (RT) coding
seguences were isolated from patient-derived HIV-1 or laboratory strains. These sequences
were then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

e Construction of Recombinant Test Vectors: The amplified patient- or strain-derived PR and
RT sequences were inserted into a proprietary HIV-1 genomic vector that contains a firefly
luciferase reporter gene.

e Production of Recombinant Virus: The recombinant vectors were used to transfect human
host cells, leading to the production of single-cycle infectious viral particles. These particles
contained the patient-derived PR and RT enzymes.

o Drug Susceptibility Testing: The recombinant viruses were used to infect target cells in the
presence of serial dilutions of Bilr 355 BS.

o Quantification of Viral Replication: Viral replication was quantified by measuring the
expression of the luciferase reporter gene.

o Determination of EC50: The 50% effective concentration (EC50) was calculated as the
concentration of the drug that inhibited viral replication by 50% compared to a no-drug
control. The fold change in resistance was determined by comparing the EC50 for the test
virus to that of a wild-type reference strain.

Pharmacokinetic and Safety Study in Healthy Volunteers

Two single-center, double-blind, placebo-controlled, parallel dose-escalation studies were
conducted to evaluate the pharmacokinetics and safety of oral Bilr 355.[1]

Study Design:

« Study 1: Bilr 355 Alone: Healthy male volunteers received single ascending oral doses of
Bilr 355 (1, 5, 12.5, 25, 50, 75, and 100 mg) or placebo.
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» Study 2: Bilr 355 with Ritonavir: Healthy male volunteers received single ascending oral
doses of Bilr 355 (5, 12.5, 25, 50, and 87.5 mg) co-administered with 100 mg of ritonavir, a
pharmacokinetic enhancer.

Inclusion Criteria:

o Healthy HIV-negative adult male volunteers.
e Age: 21 to 50 years.

e Body Mass Index (BMI): 18.5 to 29.9 kg/m 2.
Pharmacokinetic Sampling:

» Blood samples were collected at predose and at multiple time points up to 144 hours post-
dose.

e Plasma concentrations of Bilr 355 were determined using a validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method.

Safety Assessments:

o Adverse events, vital signs, electrocardiograms (ECGSs), and clinical laboratory tests were
monitored throughout the study.

Phase Il Clinical Trial in HIV-1 Infected Patients
(NCT00294372)

A Phase Il, randomized, double-blind, placebo-controlled study was designed to evaluate the
antiviral activity, safety, and pharmacokinetics of Bilr 355 BS in HIV-1 infected patients who
were failing their current NNRTI-containing regimen.

Primary Objective:
o To assess the change in plasma HIV-1 RNA levels from baseline after 14 days of treatment.

Key Inclusion Criteria:
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e HIV-1 infected adults.

e Currently on a failing NNRTI-based antiretroviral regimen.

e Plasma HIV-1 RNA > 1,000 copies/mL.

Dosing:

e The specific doses of Bilr 355 BS used in this study are not publicly available.

Mandatory Visualizations
Mechanism of Action: NNRTI Signaling Pathway

Caption: Mechanism of Action of Bilr 355 as an NNRTI.

Metabolic Pathway of Bilr 355 with Ritonavir Co-
administration
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Caption: Metabolic pathway of Bilr 355 with ritonavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Preliminary Efficacy of Bilr 355: A Technical Overview].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667070#preliminary-research-on-bilr-355-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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